molecular formula C6H5BrN4O B2994817 {6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol CAS No. 749930-90-3

{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

Cat. No.: B2994817
CAS No.: 749930-90-3
M. Wt: 229.037
InChI Key: GVGKPVZXJRQKPY-UHFFFAOYSA-N
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Description

{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol (CAS: 749930-90-3) is a nitrogenous heterocyclic compound with the molecular formula C₇H₆BrN₄O and a molecular weight of 257.06 g/mol . The compound features a bromine atom at position 6 and a hydroxymethyl (-CH₂OH) group at position 2 of the [1,2,4]triazolo[1,5-a]pyrimidine core. This structure combines electron-withdrawing (bromine) and hydrophilic (hydroxymethyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-2,12H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGKPVZXJRQKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol typically involves the reaction of 2-aminopyrimidine with bromine and methanol under controlled conditions. One common method involves the use of microwave-mediated, catalyst-free synthesis, where the reaction is carried out in dry toluene at 140°C . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of {6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical profiles of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol 6-Br, 2-CH₂OH C₇H₆BrN₄O 257.06 Enhanced solubility (hydroxymethyl); potential for H-bonding
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 6-Br, 2-CH₃ C₆H₅BrN₄ 213.03 Increased lipophilicity; research tool compound
6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine 6-Br, 2-CH₂Cl C₆H₄BrClN₄ 247.48 Reactive intermediate; potential for nucleophilic substitution
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol 5,7-diCH₃, 2-CH₂OH C₉H₁₁N₄O 191.21 Reduced steric hindrance; herbicidal applications
5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide 5,7-diOCH₃, 2-SO₂NH₂ C₉H₁₁N₅O₄S 309.28 Herbicidal activity via ALS inhibition
Key Observations:

Substituent Effects on Solubility :

  • The hydroxymethyl group in the target compound improves water solubility compared to methyl (lipophilic) or chloromethyl (reactive but less polar) analogs .
  • Sulfonamide derivatives (e.g., 5,7-dimethoxy analog) exhibit herbicidal activity due to their ability to inhibit acetolactate synthase (ALS), a mechanism shared with sulfonylurea herbicides .

Methyl or methoxy groups at positions 5/7 (e.g., 5,7-dimethyl or 5,7-dimethoxy analogs) reduce steric hindrance, facilitating interactions with biological targets .

Biological Activity Trends: Pyrazolo[1,5-a]pyrimidines and 1,3,4-thiadiazoles with bromine or hydroxymethyl groups show antitumor activity (IC₅₀ = 2.70–4.90 µM against HEPG2-1 cells) . Sulfonamide derivatives are prioritized in herbicide development due to their ALS inhibition, whereas hydroxymethyl-substituted analogs may favor medicinal applications .

Biological Activity

{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C6_6H5_5BrN4_4O
  • PubChem CID : 57527274

This compound exhibits its biological activity primarily through the inhibition of specific kinases. Notably, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in the regulation of the cell cycle. By inhibiting CDK2, this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Anticancer Properties

Research indicates that this compound demonstrates significant cytotoxic activity against various cancer cell lines. In vitro studies have shown its effectiveness in inhibiting the growth of tumor cells:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical Cancer)0.15CDK2 Inhibition
MCF-7 (Breast Cancer)0.20Induction of Apoptosis
A549 (Lung Cancer)0.25Cell Cycle Arrest

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies indicate moderate efficacy against certain bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosaNot Active

The lack of activity against Pseudomonas aeruginosa suggests specificity in its antimicrobial profile.

Case Study 1: CDK Inhibition

A study published in Frontiers in Chemistry highlighted the compound's role as a selective CDK2 inhibitor. The researchers demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in cancer models. The study concluded that this compound could serve as a lead structure for developing novel anticancer therapies targeting CDK pathways .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of triazole derivatives including this compound. The study found that while some derivatives exhibited significant antibacterial effects against Gram-positive bacteria, the compound itself showed limited activity against Gram-negative strains. This emphasizes the need for structural modifications to enhance its broad-spectrum antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in comparison to related compounds:

Compound Target Activity IC50/Activity Level
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin}CDK InhibitionIC50 = 0.15 µM
Pyrazolo[3,4-d]pyrimidineKinase InhibitorIC50 = 0.30 µM
{6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine}AntimicrobialMIC = 16 µg/mL

This table illustrates that while there are compounds with similar kinase inhibitory properties, this compound demonstrates superior potency against CDK2.

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